molecular formula C21H17N5O2S2 B3216502 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171980-28-1

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B3216502
CAS No.: 1171980-28-1
M. Wt: 435.5
InChI Key: BEPKUMACOONIIK-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes cell lysis, leading to the death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzothiazole compounds

Biochemical Analysis

Biochemical Properties

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, it has been shown to interact with other biomolecules, such as neurotransmitters, indicating its potential role in neurological functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors . These interactions highlight its potential as a therapeutic agent in inflammatory and neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in cell signaling and gene expression . In vivo studies further support these findings, indicating potential long-term effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation . The compound’s metabolism leads to the formation of active metabolites that can further influence cellular functions . These interactions underscore its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations are crucial for its interactions with DNA and other biomolecules, influencing its overall efficacy .

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-3-28-15-5-4-6-16-19(15)24-21(30-16)26-18(9-12(2)25-26)23-20(27)13-7-8-14-17(10-13)29-11-22-14/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPKUMACOONIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 4
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 5
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

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